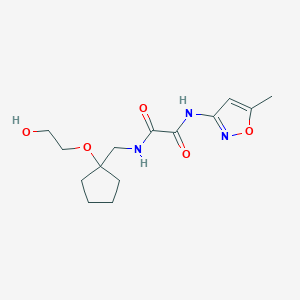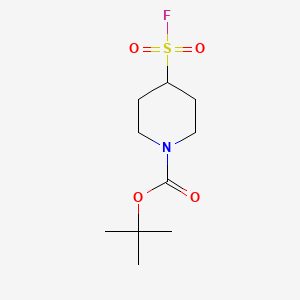![molecular formula C16H21FN4 B2796080 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine CAS No. 1007071-72-8](/img/structure/B2796080.png)
1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine is a synthetic organic compound that features prominently in various fields of scientific research due to its diverse biological activities. With a complex structure, this compound exhibits notable pharmacological and chemical properties, making it a valuable subject for medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine involves a multi-step process. A common synthetic route starts with the preparation of the pyrazole ring, often via cyclization reactions involving appropriate hydrazines and 1,3-diketones. The key step typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate and a suitable β-keto ester under acidic or basic conditions to form the pyrazole core.
The subsequent steps involve the alkylation of the pyrazole with bromoethane and further reaction with 4-methylpiperazine to yield the target compound. Solvents like ethanol or methanol are commonly used, with reaction temperatures maintained at ambient to reflux conditions.
Industrial Production Methods
For industrial-scale production, the processes are scaled up with optimizations in reaction conditions, solvent recovery, and purification steps. Efficient purification techniques such as crystallization and column chromatography are employed to ensure high purity of the final product. Continuous flow synthesis is also explored for enhanced production efficiency and yield optimization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: Involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Utilizing reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reaction with electrophiles or nucleophiles leading to substitutions at the fluorophenyl or pyrazole ring.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), with conditions often under basic or acidic environments.
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in solvents like ethanol or diethyl ether.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents, often conducted in solvents such as dichloromethane or acetonitrile.
Major Products Formed
The reactions lead to major products such as hydroxylated derivatives, reduced analogs, or substituted pyrazole derivatives, depending on the reagents and reaction conditions employed.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine serves as a building block for synthesizing more complex molecules. Its reactive functional groups make it an ideal candidate for exploring new reaction mechanisms and synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. It is particularly scrutinized for its interactions with biological targets such as enzymes, receptors, and ion channels, making it a lead compound in developing therapeutic agents.
Medicine
In medicine, it is explored for its therapeutic potential in treating various conditions. Research focuses on its anti-inflammatory, analgesic, and anticancer properties, with studies evaluating its efficacy and safety profiles in preclinical and clinical settings.
Industry
Industrially, this compound is applied in the synthesis of advanced materials, including polymers and specialty chemicals. Its structural features allow for the design of materials with specific physical and chemical properties.
Mécanisme D'action
The mechanism of action of 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine involves binding to specific molecular targets within cells. This binding triggers a cascade of biochemical events, influencing cellular pathways and processes.
Molecular Targets and Pathways
The compound targets enzymes such as cyclooxygenase (COX) and specific receptors like G-protein-coupled receptors (GPCRs). It modulates signaling pathways, including the MAPK/ERK pathway, resulting in altered cellular functions such as inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine
1-{2-[3-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine
1-{2-[3-(4-nitrophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine
Uniqueness
The unique structural feature of 1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine is the presence of the fluorophenyl group. This fluorine substitution imparts distinct chemical and biological properties, such as enhanced lipophilicity, metabolic stability, and specific interactions with biological targets. These attributes distinguish it from its analogs and contribute to its potential as a therapeutic agent.
This detailed exploration of this compound covers its synthesis, reactivity, applications, mechanism of action, and comparison with related compounds, highlighting its significance in various scientific fields.
Propriétés
IUPAC Name |
1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4/c1-20-8-10-21(11-9-20)7-6-14-12-18-19-16(14)13-2-4-15(17)5-3-13/h2-5,12H,6-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEXOUIIUXCLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2795999.png)
![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2796000.png)
![1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2796001.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]quinoline-2-carboxamide](/img/structure/B2796005.png)

![2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2796008.png)

![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime](/img/structure/B2796010.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2796014.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2796018.png)

